Phthalic anhydride

Description

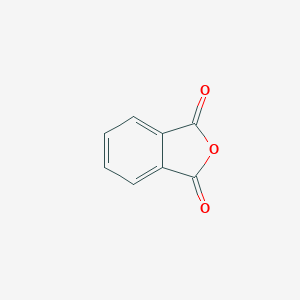

Phthalic anhydride can be synthesized via oxidation of o-xylene, in the presence of V2O5/TiO2 monolithic catalyst supported by aluminium honeycomb.>Phthalic anhydride is an anhydride of phthalic acid and a key intermediate in the production of plasticizers, dyes, polyesters resins, modifiers for rubber, and polymers.>Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64°F Flash point 305°F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins.>Phthalic anhydride is the cyclic dicarboxylic anhydride that is the anhydride of phthalic acid. It has a role as an allergen. It is a cyclic dicarboxylic anhydride and a member of 2-benzofurans.>Exposure to phthalic anhydride may occur during its use as a chemical intermediate in the plastics industry. The acute (short-term) effects from exposure to phthalic anhydride in humans consists of irritation to the eyes, respiratory tract, and skin, but no permanent injury is observed. Chronic (long-term) effects observed in workers exposed to phthalic anhydride included conjunctivitis, rhinitis, rhinoconjunctivitis, bronchitis, and irritation of the skin and mucous membranes of the respiratory tract. Animal studies indicate that chronic exposure to phthalic anhydride vapor causes congestion, irritation, and injury to lung cells. No studies are available on the reproductive, developmental, or carcinogenic effects of phthalic anhydride in humans. EPA has not classified phthalic anhydride for carcinogenicity.

Structure

3D Structure

Properties

IUPAC Name |

2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRFSURHDFAFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3, Array | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021159 | |

| Record name | Phthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins., Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor; [NIOSH], WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR., A colorless to white lustrous solid in the form of needles with a mild distinctive odor., White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

563 °F at 760 mmHg (sublimes) (NTP, 1992), 285.3 °C, Sublimes below the boiling point, 284 °C (sublimes), 563 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

305 °F (NTP, 1992), 305 °F (152 °C) (Closed cup), 329 °F (Open cup); 305 °F (Closed cup), 152 °C c.c., 305 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), In water, 6,000 mg/L at 25 °C, In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature, In water, 6,200 to 6,400 mg/L at 20-25 °C, In water, 16,400 mg/L including rapid hydrolysis to phthalic acid, For more Solubility (Complete) data for PHTHALIC ANHYDRIDE (7 total), please visit the HSDB record page., Solubility in water: slow reaction, 0.6% | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 275 °F 1.53 at 20 °C (solid) (USCG, 1999) - Denser than water; will sink, 1.20 (molten); 1.53 (flake), 1.53 g/cm³, 1.53 at 68 °F, 1.53 (Flake) 1.20 (Molten) | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.6 (Air = 1), Relative vapor density (air = 1): 5.1, 5.1 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0002 mmHg at 68 °F ; 0.001 mmHg at 86 °F (NTP, 1992), 0.000517 [mmHg], 5.17X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, 0.0015 mmHg | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride., Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous needles, Colorless needles; monoclinic or rhombic prisms, White needles from alcohol and benzene, White solid (flake) or a clear colorless liquid (molten) | |

CAS No. |

85-44-9 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVL263I5BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

267.4 °F (NTP, 1992), 131.4 °C, 131 °C, 267.4 °F, 267 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Genesis of a Cornerstone Chemical: Auguste Laurent's 1836 Discovery of Phthalic Anhydride

A Technical Retrospective for the Modern Researcher

In 1836, the French chemist Auguste Laurent, in a series of investigations into the derivatives of naphthalene, reported the discovery of a new crystalline substance he named "acide naphtalique" (naphthalic acid). This compound, which we now know as phthalic anhydride, would go on to become a fundamental building block in the chemical industry, pivotal in the synthesis of polymers, dyes, and pharmaceuticals. This technical guide delves into Laurent's seminal work, reconstructing his experimental approach within the context of 19th-century chemistry and providing a detailed overview for today's researchers, scientists, and drug development professionals.

Historical Context: A Nascent Era of Organic Chemistry

Laurent's discovery occurred during a transformative period in chemistry. The vitalism theory, which posited that organic compounds could only be produced by living organisms, was beginning to wane, and chemists were actively exploring the reactions of substances derived from coal tar, a complex mixture of organic compounds. Naphthalene, a major component of coal tar, was a subject of intense study. It was in this environment of burgeoning organic synthesis that Laurent undertook his investigations into the oxidation of naphthalene, a process that would lead to his landmark discovery.

Experimental Protocol: The Oxidation of Naphthalene

While the precise, quantitative details of Laurent's original 1836 experiment are not extensively documented in modern chemical literature, historical accounts indicate that the synthesis of what he termed "naphthalic acid" (phthalic acid) and its subsequent conversion to the anhydride involved the oxidation of naphthalene. The primary oxidizing agent available and used at the time for such transformations was chromic acid. The general experimental procedure can be reconstructed as follows:

Objective: To synthesize and isolate the product of naphthalene oxidation.

Materials and Equipment (Probable):

-

Naphthalene (derived from coal tar)

-

Chromic acid (or a precursor mixture of a dichromate salt and a strong acid like sulfuric acid)

-

Heating apparatus (e.g., a furnace or sand bath)

-

Distillation and sublimation apparatus (retorts, receivers)

-

Apparatus for filtration and crystallization

Methodology:

-

Oxidation of Naphthalene: Naphthalene was treated with a strong oxidizing agent, believed to be chromic acid. This reaction would have been carried out by heating the mixture, likely in a retort. The vigorous reaction would have resulted in the cleavage of one of the aromatic rings of the naphthalene molecule. The product of this oxidation was a solid, which Laurent named "naphthalic acid" (now known as phthalic acid).

-

Isolation and Purification of Phthalic Anhydride: Laurent observed that upon heating, his "naphthalic acid" readily lost water and sublimed, forming long, needle-like crystals. This process of sublimation was a key purification technique of the era. The sublimate, which we now identify as phthalic anhydride, was collected in a cooler part of the apparatus.

The following diagram illustrates the probable experimental workflow employed by Auguste Laurent.

Characterization in the 1830s

In the 1830s, the tools available for the characterization of a new compound were limited compared to modern analytical techniques. Laurent would have relied on a combination of physical properties and elemental analysis to identify his newly synthesized substance.

-

Physical Properties: Laurent described the sublimed product as forming long, beautiful, white, and brilliant needles. He also determined its melting point.

-

Elemental Analysis: The primary method for determining the elemental composition of organic compounds at the time was combustion analysis, a technique refined by Justus von Liebig. A weighed sample of the compound was combusted in a stream of oxygen, and the resulting water and carbon dioxide were collected and weighed. From these masses, the empirical formula of the compound could be calculated. It is important to note that the atomic masses used in Laurent's time were not as accurate as today's values, which often led to incorrect empirical formulas in his publications.

Quantitative Data

| Property | Reported by Laurent (or contemporary understanding) | Modern Accepted Value |

| Appearance | Long, white, brilliant needles | White, crystalline solid |

| Melting Point | Not precisely and consistently recorded | 131.1 °C (268.0 °F; 404.2 K) |

| Empirical Formula | Likely calculated based on inaccurate atomic masses | C₈H₄O₃ |

| Molecular Weight | Not determined at the time | 148.12 g/mol |

The Chemical Transformation: A Modern Perspective

From a modern standpoint, Laurent's experiment represents the first reported synthesis of phthalic anhydride via the oxidation of naphthalene. The overall chemical transformation can be represented by the following reaction scheme:

The Historical Synthesis of Phthalic Anhydride: A Technical Retrospective on the Mercury-Catalyzed Naphthalene Oxidation Process

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prior to the now-dominant vanadium pentoxide-catalyzed vapor-phase oxidation of o-xylene or naphthalene, the industrial production of phthalic anhydride relied on a liquid-phase oxidation of naphthalene using a mercury catalyst. This historical method, pioneered in the late 19th and early 20th centuries, was a cornerstone of the burgeoning chemical industry, particularly for the production of synthetic dyes like indigo. This technical guide provides an in-depth exploration of this pivotal, yet now obsolete, process, reconstructing the experimental protocols and potential reaction mechanisms based on available historical data and chemical principles of the era.

Historical Context and Industrial Significance

The mercury-catalyzed process for phthalic anhydride synthesis was a significant advancement in industrial organic chemistry. Badische Anilin- & Soda-Fabrik (BASF) was a key player in the development and implementation of this technology, with a patent reportedly filed in 1896 by E. Sapper that solidified their dominance in the market.[1] This process was instrumental in providing a reliable and large-scale source of phthalic anhydride, a crucial raw material for the synthesis of a wide array of chemical products, most notably synthetic indigo.

Reconstructed Experimental Protocol

While detailed primary experimental records from the late 19th and early 20th centuries are scarce, a plausible experimental protocol can be reconstructed based on historical accounts and the chemical knowledge of the period. The process involved the liquid-phase oxidation of naphthalene using fuming sulfuric acid as the oxidizing agent, with mercury or mercury(II) sulfate acting as a catalyst.

Table 1: Reconstructed Experimental Parameters for the Mercury-Catalyzed Synthesis of Phthalic Anhydride

| Parameter | Reconstructed Value/Condition | Notes |

| Reactants | ||

| Naphthalene | 1 part by weight | Typically derived from coal tar. |

| Fuming Sulfuric Acid (Oleum) | 5-10 parts by weight | The concentration of free SO₃ was likely a critical, albeit unrecorded, variable. |

| Catalyst | ||

| Mercury or Mercury(II) Sulfate | 0.1-1% by weight relative to naphthalene | The exact form and concentration of the mercury catalyst would have been a proprietary detail. |

| Reaction Conditions | ||

| Temperature | 200-300 °C | This temperature range would have been necessary to drive the oxidation while managing the highly exothermic nature of the reaction. |

| Pressure | Atmospheric | The reaction was likely carried out in heated, stirred cast-iron vessels. |

| Reaction Time | Several hours | The reaction would have been monitored by the cessation of sulfur dioxide evolution. |

| Work-up and Purification | ||

| 1. Quenching | The reaction mixture was cooled and poured onto ice/water. | This would precipitate the crude phthalic acid. |

| 2. Filtration | The solid phthalic acid was collected by filtration. | |

| 3. Dehydration | The phthalic acid was heated to >180 °C to yield phthalic anhydride via sublimation.[2] | This was a common method for purification. |

Yields: Historical accounts suggest that the yields of this process were often low and variable, with significant formation of byproducts.

Proposed Reaction Pathway

The precise mechanism of the mercury-catalyzed oxidation of naphthalene with fuming sulfuric acid was not elucidated during the era of its industrial use. However, based on the known chemistry of the reactants, a plausible reaction pathway can be proposed.

Figure 1: Proposed reaction pathway for the mercury-catalyzed oxidation of naphthalene.

Mechanism Steps:

-

Sulfonation: The highly reactive fuming sulfuric acid likely first sulfonates the naphthalene ring to form naphthalenesulfonic acids. This initial step would increase the solubility of the naphthalene in the reaction medium.

-

Mercuration: The mercury(II) catalyst could then react with the naphthalenesulfonic acid to form an organomercury intermediate. The presence of the sulfonate group would direct the mercuration to specific positions on the aromatic ring.

-

Oxidation: The key role of the mercury catalyst is likely to facilitate the oxidation of the naphthalene ring by sulfur trioxide (from the fuming sulfuric acid). The carbon-mercury bond is weaker than a carbon-hydrogen bond, making the aromatic ring more susceptible to oxidative attack. This step would likely involve a series of complex redox reactions, leading to the cleavage of one of the aromatic rings and the formation of carboxyl groups, with the concomitant reduction of sulfur trioxide to sulfur dioxide.

-

Hydrolysis and Dehydration: The resulting phthalic acid derivative would then be hydrolyzed to phthalic acid during the aqueous work-up. Subsequent heating of the isolated phthalic acid would lead to dehydration, yielding phthalic anhydride.

Experimental Workflow

The industrial process for the mercury-catalyzed synthesis of phthalic anhydride would have followed a logical, albeit hazardous, workflow.

Figure 2: Logical workflow for the historical production of phthalic anhydride.

Conclusion

The mercury-catalyzed liquid-phase oxidation of naphthalene represents a significant chapter in the history of industrial chemical synthesis. While it has been entirely superseded by more efficient, economical, and environmentally benign processes, understanding this historical method provides valuable context for the evolution of catalytic science and chemical engineering. The reconstructed protocols and proposed mechanisms, while based on incomplete historical records, offer a scientifically grounded glimpse into the ingenuity and challenges of early industrial chemists. The inherent dangers of using large quantities of mercury and fuming sulfuric acid at high temperatures underscore the significant advancements in process safety and catalyst design that have since transformed the chemical industry.

References

The Core Mechanism of Gas-Phase O-Xylene Oxidation to Phthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The selective gas-phase oxidation of o-xylene to phthalic anhydride is a cornerstone of the chemical industry, supplying a critical precursor for the synthesis of plasticizers, polymers, and resins. A profound understanding of the reaction mechanism, kinetics, and catalytic processes is paramount for optimizing yield, selectivity, and overall process efficiency. This technical guide provides an in-depth exploration of the core principles governing this vital industrial reaction, tailored for professionals in research and development.

Reaction Mechanism and Signaling Pathways

The catalytic oxidation of o-xylene over a vanadium pentoxide/titanium dioxide (V2O5/TiO2) catalyst is not a single-step conversion but rather a complex reaction network involving several intermediates and potential byproducts. The widely accepted mechanism proceeds through a series of consecutive oxidation steps.

The initial and rate-determining step is the oxidation of o-xylene to o-tolualdehyde. This intermediate is then further oxidized to phthalide, which is subsequently converted to the desired product, phthalic anhydride.[1][2] However, side reactions can occur at each stage, leading to the formation of byproducts such as maleic anhydride, benzoic acid, and the complete combustion products, carbon monoxide (CO) and carbon dioxide (CO2).[3][4] The selectivity towards phthalic anhydride is highly dependent on the catalyst formulation and reaction conditions.

The V2O5/TiO2 catalyst plays a crucial role, with the surface vanadia species coordinated to the TiO2 support being identified as the active sites for the oxidation reaction.[5] The anatase crystalline form of TiO2 is particularly effective as a support material.[5]

Quantitative Data Summary

The kinetics of o-xylene oxidation have been the subject of numerous studies. The reaction rates are influenced by temperature, reactant partial pressures, and catalyst properties. The following tables summarize key quantitative data extracted from the literature.

| Reaction Step | Apparent Activation Energy (Ea) | Reference |

| o-Xylene to Phthalic Anhydride | Varies with temperature; decreases as temperature increases | [6][7] |

| o-Xylene Conversion (overall) | ~32 kcal/mol | [2] |

Table 1: Activation Energies for Key Reaction Steps.

| Operating Parameter | Range | Effect on Selectivity/Yield | Reference |

| Temperature | 340 - 410 °C | Higher temperatures can decrease selectivity to phthalic anhydride and increase combustion. | [3][8] |

| o-Xylene Concentration | 40 - 100 g/Nm³ | Higher concentrations are desirable for economic reasons but increase the risk of thermal runaway. | [9][10] |

| Catalyst | V2O5/TiO2 (anatase) | Promoters can be added to modify activity and selectivity. | [3][5] |

| Reactor Type | Fixed-bed or Fluidized-bed | Fluidized-bed reactors can offer better temperature control. | [11] |

Table 2: Typical Operating Conditions and Their Impact.

| Product | Selectivity (%) | Purity (%) | Byproducts | Reference |

| Phthalic Anhydride | 70 - 80 | > 99.8 (after purification) | o-Toluic acid, Phthalide, Benzoic acid, Maleic anhydride, CO, CO₂ | [3][12] |

Table 3: Product Distribution and Purity.

Experimental Protocols

The study of the gas-phase oxidation of o-xylene involves specialized experimental setups and analytical techniques to handle the high temperatures, gaseous reactants, and complex product mixtures.

Catalyst Preparation (V2O5/TiO2)

A common method for preparing V2O5/TiO2 catalysts is impregnation:

-

Support Preparation: The TiO2 support (anatase) is selected based on desired surface area and porosity.

-

Precursor Solution: Vanadium pentoxide (V2O5) is dissolved in an aqueous solution of oxalic acid to form a vanadyl oxalate complex.

-

Impregnation: The TiO2 support is impregnated with the vanadium precursor solution.

-

Drying: The impregnated support is dried to remove excess water, typically at around 110°C.

-

Calcination: The dried catalyst is calcined in air at elevated temperatures (e.g., 450°C) to decompose the oxalate and form the active vanadium oxide species on the TiO2 surface.[2][5]

Kinetic Experiments in a Fixed-Bed Reactor

Kinetic data is often obtained using a laboratory-scale fixed-bed reactor:

-

Reactor Setup: A tubular reactor (often stainless steel) is packed with a known amount of the catalyst, often diluted with inert particles (e.g., glass beads) to ensure isothermal conditions.[5] The reactor is placed in a furnace or a molten salt bath for precise temperature control.

-

Feed Gas Preparation: A feed gas mixture of o-xylene, air (or a synthetic air mixture of O2 and N2), and potentially an internal standard is prepared. The o-xylene is typically vaporized and mixed with the air stream.

-

Reaction: The pre-heated gas mixture is passed through the catalyst bed at a controlled flow rate.

-

Product Analysis: The reactor effluent is analyzed using an online gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., thermal conductivity detector - TCD, or flame ionization detector - FID) to quantify the concentrations of reactants, products, and byproducts.

-

Data Collection: Experiments are conducted over a range of temperatures, reactant partial pressures, and space velocities to determine reaction rates, activation energies, and selectivities.[5][6]

Conclusion

The gas-phase oxidation of o-xylene to phthalic anhydride is a well-established industrial process, yet it presents ongoing opportunities for optimization through a deeper understanding of its core mechanisms. The reaction proceeds through a network of consecutive steps with key intermediates, and its efficiency is critically dependent on the V2O5/TiO2 catalyst. By carefully controlling reaction parameters and leveraging detailed kinetic and mechanistic insights, researchers can continue to enhance the selectivity and yield of this vital chemical transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. lehigh.edu [lehigh.edu]

- 3. Oxidation of o-Xylene to Phthalic Anhydride - Chempedia - LookChem [lookchem.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. lehigh.edu [lehigh.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. epa.gov [epa.gov]

- 9. US4077984A - Manufacture of phthalic anhydride from o-xylene or naphthalene - Google Patents [patents.google.com]

- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 11. chemeng.uliege.be [chemeng.uliege.be]

- 12. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]

A Technical Guide to the Spectroscopic Analysis of Phthalic Anhydride via FT-IR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of phthalic anhydride. It details the characteristic vibrational frequencies, offers standardized experimental protocols, and illustrates key concepts through clear visualizations to support researchers in identifying and characterizing this important compound.

Introduction to the FT-IR Spectroscopy of Phthalic Anhydride

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the identification of functional groups in a molecule.[1] For phthalic anhydride, a cyclic dicarboxylic anhydride, the FT-IR spectrum is distinguished by characteristic absorption bands arising from the vibrations of its specific structural features. The most prominent of these are the dual carbonyl (C=O) stretching bands, a hallmark of the anhydride group, and the carbon-oxygen-carbon (C-O-C) stretching vibrations within the five-membered ring. Additional bands corresponding to the aromatic ring provide further confirmation of the molecule's identity. Understanding these spectral features is crucial for quality control, reaction monitoring, and material characterization in various scientific and industrial applications.

Characteristic FT-IR Absorption Bands of Phthalic Anhydride

The FT-IR spectrum of phthalic anhydride exhibits several key absorption bands that are indicative of its molecular structure. The acid anhydride functional group gives rise to two distinct carbonyl stretching peaks due to symmetric and asymmetric vibrations.[2] The principal vibrational modes and their corresponding wavenumbers are summarized in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group Assignment |

| Asymmetric Carbonyl Stretching (ν C=O) | 1858 - 1854 | Anhydride C=O |

| Symmetric Carbonyl Stretching (ν C=O) | 1778 - 1760 | Anhydride C=O |

| Aromatic C=C Stretching | 1600 - 1580 | Benzene Ring |

| C-O-C Stretching | 1258, 1119 | Anhydride C-O-C |

| Aromatic C-H In-Plane Bending | 1071 | Benzene Ring |

| Aromatic C-H Out-of-Plane Bending | 748 - 741 | Ortho-disubstituted Benzene Ring |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Experimental Protocols for FT-IR Analysis

The successful acquisition of a clear and interpretable FT-IR spectrum of solid samples like phthalic anhydride is highly dependent on the chosen sample preparation technique. The two most common methods for solid sample analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample within a matrix of potassium bromide (KBr), which is transparent in the mid-IR region.[3][4]

Methodology:

-

Sample and KBr Preparation: Dry a small amount of finely ground phthalic anhydride and IR-grade KBr powder in an oven at approximately 105°C for at least one hour to remove any moisture.[5]

-

Grinding and Mixing: In an agate mortar and pestle, thoroughly grind 1-2 mg of the phthalic anhydride sample with 100-200 mg of the dried KBr.[3] The recommended sample-to-KBr ratio is between 0.2% and 1%.[6] Continue grinding until the mixture is homogenous and has a fine, consistent particle size to minimize light scattering.[6]

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[3]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Collect a background spectrum using a blank KBr pellet.[4] Then, acquire the sample spectrum. The typical scanning range for mid-IR analysis is 4000 cm⁻¹ to 400 cm⁻¹.[1]

Attenuated Total Reflectance (ATR) Method

ATR is a popular and rapid technique that requires minimal sample preparation.[4] It is particularly useful for analyzing fine powders directly.[3]

Methodology:

-

Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[3] Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount of the phthalic anhydride powder directly onto the ATR crystal surface, ensuring complete coverage of the crystal.[1][3]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.[1][3]

-

Spectral Acquisition: Collect the FT-IR spectrum of the sample. After analysis, thoroughly clean the crystal surface.[1]

Visualizing Methodologies and Molecular Correlations

To further elucidate the practical and theoretical aspects of phthalic anhydride's FT-IR analysis, the following diagrams illustrate the experimental workflow and the relationship between the molecule's structure and its spectral signature.

Caption: Experimental workflow for FT-IR analysis of phthalic anhydride.

Caption: Correlation of phthalic anhydride's functional groups to its IR peaks.

Conclusion

The FT-IR spectrum of phthalic anhydride provides a distinct fingerprint that is directly correlated with its molecular structure. By employing standardized experimental protocols such as the KBr pellet or ATR methods, researchers can reliably obtain high-quality spectra for analysis. The characteristic dual carbonyl absorption bands, in conjunction with C-O-C and aromatic ring vibrations, allow for the unambiguous identification of the compound. This guide serves as a foundational resource for professionals engaged in research and development where the characterization of phthalic anhydride is essential.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of phthalic anhydride, a crucial industrial chemical and a common scaffold in medicinal chemistry. Understanding its spectral characteristics is fundamental for structure elucidation, purity assessment, and reaction monitoring.

Molecular Structure and Symmetry

Phthalic anhydride (C₈H₄O₃) possesses a plane of symmetry that bisects the anhydride ring and the aromatic ring. This symmetry element dictates the number and type of signals observed in its NMR spectra. The aromatic protons constitute a tightly coupled AA'BB' spin system, a classic example of a higher-order spectrum that requires detailed analysis. The carbon atoms also exhibit symmetry, resulting in fewer signals than the total number of carbons in the molecule.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of phthalic anhydride is characterized by a complex multiplet arising from the AA'BB' spin system of the four protons on the benzene ring. Due to the molecule's symmetry, the two protons ortho to the carbonyl groups (H-3 and H-6) are chemically equivalent, as are the two meta protons (H-4 and H-5). However, they are not magnetically equivalent, leading to complex splitting patterns.

A detailed analysis of the 80 MHz ¹H NMR spectrum in deuterated acetone reveals the following parameters.[1]

Table 1: ¹H NMR Spectral Data for Phthalic Anhydride in Deuterated Acetone

| Parameter | Protons | Value (Hz) | Chemical Shift (ppm) |

| νA | H-4, H-5 | 624.01 | 7.80 |

| νB | H-3, H-6 | 612.02 | 7.65 |

| JAA' (J4,5) | 7.52 | ||

| JBB' (J3,6) | 1.49 | ||

| JAB (J3,4) | 7.70 | ||

| JAB' (J3,5) | 0.75 |

Note: Chemical shifts in ppm were calculated from the given values in Hz at a spectrometer frequency of 80 MHz.

The protons H-4 and H-5 (A, A') appear at a lower field (deshielded) compared to H-3 and H-6 (B, B') due to the anisotropic effect of the neighboring carbonyl groups. The coupling constants provide valuable information about the connectivity of the protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum of phthalic anhydride is simpler than its proton counterpart due to the low natural abundance of ¹³C and the common use of proton decoupling, which results in singlet peaks for each unique carbon atom. The molecular symmetry reduces the number of expected signals to four.

Table 2: ¹³C NMR Chemical Shift Assignments for Phthalic Anhydride

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ | Chemical Shift (ppm) in DMSO-d₆ |

| C=O (C-1, C-2) | 162.3 | 164.0 |

| C-3a, C-7a | 130.2 | 131.5 |

| C-4, C-5 | 136.2 | 135.8 |

| C-3, C-6 | 125.8 | 125.2 |

Note: Chemical shifts are referenced to the solvent peak.

The carbonyl carbons (C-1, C-2) are the most deshielded and appear at the lowest field. The quaternary carbons (C-3a, C-7a) to which the anhydride functionality is fused are also significantly deshielded. The protonated aromatic carbons (C-3, C-6 and C-4, C-5) appear at higher fields.

Experimental Protocols

The following is a summary of typical experimental conditions for acquiring the NMR spectra of phthalic anhydride.

Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone are commonly used solvents.[2]

-

Concentration: A concentration of 5-10 mg of phthalic anhydride in 0.5-0.7 mL of deuterated solvent is typically sufficient.

-

Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation:

-

Spectrometer: Spectra can be acquired on NMR spectrometers with varying field strengths (e.g., 80 MHz to 500 MHz).[1][3]

-

Temperature: Experiments are typically conducted at room temperature (e.g., 25°C).[1]

-

¹H NMR Acquisition: Standard single-pulse experiments are generally used.

-

¹³C NMR Acquisition: Proton-decoupled spectra are typically acquired to simplify the spectrum to single peaks for each carbon.

Visualizations

The following diagrams illustrate the molecular structure and the spin-spin coupling network within phthalic anhydride.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Phthalic Anhydride

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of phthalic anhydride, a crucial industrial chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document outlines the precise three-dimensional arrangement of atoms in solid-state phthalic anhydride, supported by detailed crystallographic data and experimental protocols.

Introduction

Phthalic anhydride (C₈H₄O₃) is a white crystalline solid and a key precursor in the synthesis of a vast array of commercial products, including plasticizers, polymers, and resins.[1] Its molecular structure and intermolecular interactions in the crystalline state are fundamental to understanding its physical and chemical properties, which in turn influence its reactivity and application. This guide delves into the crystallographic details of phthalic anhydride, offering a foundational resource for scientists and engineers.

Crystal Structure and Unit Cell Parameters

The crystal structure of phthalic anhydride has been determined by single-crystal X-ray diffraction. It crystallizes in the orthorhombic space group Pcen, with four molecules per unit cell. The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pcen |

| a | 13.98 Å |

| b | 7.84 Å |

| c | 5.28 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 579.5 ų |

| Z | 4 |

Table 1: Crystallographic Data for Phthalic Anhydride.

Molecular Geometry: Bond Lengths and Angles

The precise measurement of bond lengths and angles within the phthalic anhydride molecule reveals key structural features. The molecule is planar, a consequence of the aromatic benzene ring fused to the five-membered anhydride ring.

Bond Lengths

The carbon-carbon bond lengths in the benzene ring are characteristic of an aromatic system, exhibiting values intermediate between single and double bonds. The carbon-oxygen bond lengths in the anhydride group are also of particular interest, with the carbonyl C=O bonds being significantly shorter than the C-O single bonds within the ring.

| Bond | Length (Å) |

| C1-C2 | 1.38 |

| C2-C3 | 1.40 |

| C3-C4 | 1.39 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-C1 | 1.38 |

| C1-C7 | 1.48 |

| C6-C8 | 1.48 |

| C7-O1 | 1.20 |

| C7-O3 | 1.39 |

| C8-O2 | 1.20 |

| C8-O3 | 1.39 |

Table 2: Selected Bond Lengths in Phthalic Anhydride.

Bond Angles

The bond angles within the phthalic anhydride molecule are consistent with its planar geometry and the hybridization of the constituent atoms. The internal angles of the benzene ring are close to the ideal 120° for sp² hybridized carbon atoms. The five-membered anhydride ring shows some deviation from ideal angles due to ring strain.

| Angle | Value (°) |

| C6-C1-C2 | 120.5 |

| C1-C2-C3 | 119.5 |

| C2-C3-C4 | 120.2 |

| C3-C4-C5 | 120.2 |

| C4-C5-C6 | 119.5 |

| C5-C6-C1 | 120.1 |

| C2-C1-C7 | 129.8 |

| C5-C6-C8 | 129.7 |

| O1-C7-O3 | 121.2 |

| O1-C7-C1 | 129.1 |

| O2-C8-O3 | 121.2 |

| O2-C8-C6 | 129.1 |

| C7-O3-C8 | 111.4 |

Table 3: Selected Bond Angles in Phthalic Anhydride.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of phthalic anhydride involves a series of well-defined experimental steps.

References

Phthalic Anhydride: A Comprehensive Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the physical and chemical properties of phthalic anhydride, a versatile intermediate in organic synthesis. This document outlines key quantitative data, detailed experimental protocols for common laboratory procedures, and visual representations of reaction pathways and workflows to support research and development activities.